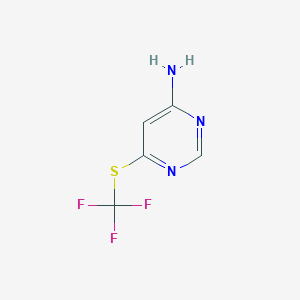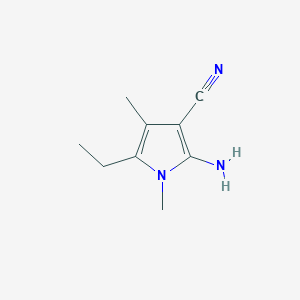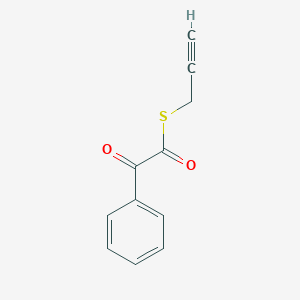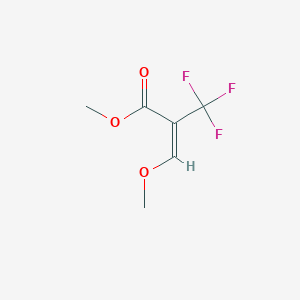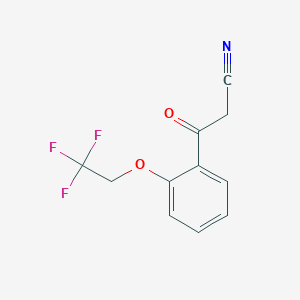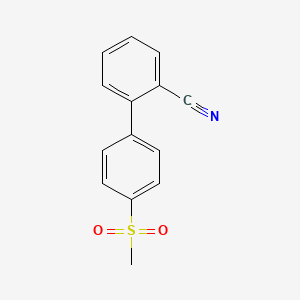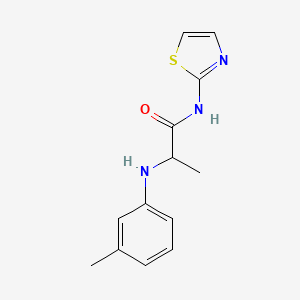
N-Thiazol-2-yl-2-m-tolylamino-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Thiazol-2-yl-2-m-tolylamino-propionamide is a compound that belongs to the class of thiazole derivatives.
Métodos De Preparación
The synthesis of N-Thiazol-2-yl-2-m-tolylamino-propionamide can be achieved through various synthetic routes. One common method involves the reaction of thiazole with m-toluidine in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
N-Thiazol-2-yl-2-m-tolylamino-propionamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-Thiazol-2-yl-2-m-tolylamino-propionamide has been studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent, exhibiting activity against both Gram-positive and Gram-negative bacteria . In medicine, it is being investigated for its potential as an anti-inflammatory and anticancer agent . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of N-Thiazol-2-yl-2-m-tolylamino-propionamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines and modulate immune responses . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-Thiazol-2-yl-2-m-tolylamino-propionamide can be compared with other thiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-phenylamino benzamides and N-(benzo[d]thiazol-2-yl)-2-phenyl(2-morpholino)ethylamino benzamides . These compounds share similar structural features but may exhibit different biological activities and applications. For example, while this compound has shown antimicrobial and anti-inflammatory properties, other thiazole derivatives may have stronger anticancer or antiviral activities . The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications across different fields .
Propiedades
Fórmula molecular |
C13H15N3OS |
|---|---|
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
2-(3-methylanilino)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H15N3OS/c1-9-4-3-5-11(8-9)15-10(2)12(17)16-13-14-6-7-18-13/h3-8,10,15H,1-2H3,(H,14,16,17) |
Clave InChI |
UDMCYLZXCYCCFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(C)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methylpyrano[3,4-c]pyrazol-7(1H)-one](/img/structure/B12863204.png)

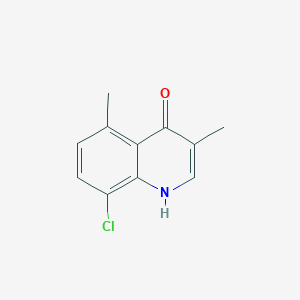
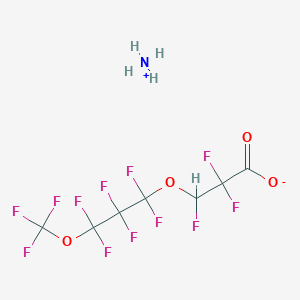
![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
